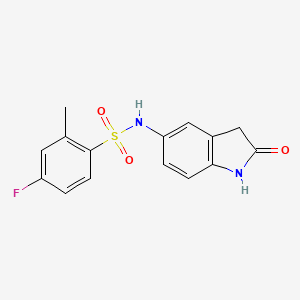

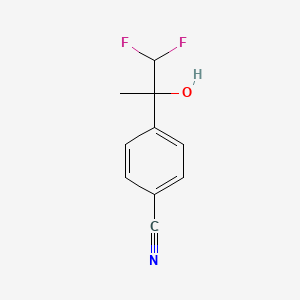

![molecular formula C15H15N3O2S B2613434 N-(6-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941909-58-6](/img/structure/B2613434.png)

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives, such as N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide , are a class of compounds that have been studied for their potential biological activities . They are characterized by a benzene ring fused with a thiazole ring, which consists of a sulfur and nitrogen atom . This structure allows for a variety of reactions and interactions, making these compounds versatile in actions .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others . The specific synthesis process can vary depending on the desired substitutions and functional groups .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused with a thiazole ring. The thiazole ring consists of a sulfur and nitrogen atom, allowing the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions due to the presence of the sulfur and nitrogen atoms in the thiazole ring. These reactions can include donor–acceptor, nucleophilic, and oxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific substitutions and functional groups present in the compound. Some general properties can include solubility in various solvents, melting points, and reactivity .

Scientific Research Applications

Synthesis of 3-Methylisoxazole-5-Carboxamides Martins et al. (2002) reported the one-pot synthesis of six 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid. This synthesis process highlights the versatility of isoxazole carboxamides in synthesizing a wide array of compounds, potentially useful for various applications in medicinal chemistry and drug design (Martins et al., 2002).

Bimetallic Composite Catalysts for Arylated Furans and Thiophenes Synthesis Research by Bumagin et al. (2019) demonstrates the use of N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand for bimetallic boron-containing heterogeneous catalysts. These catalysts were shown to be highly active in Suzuki reactions in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, thus indicating the potential of isoxazole carboxamides in facilitating environmentally friendly chemical reactions (Bumagin et al., 2019).

Inhibition of Dihydroorotate Dehydrogenase by Isoxazol Derivatives A study by Knecht and Löffler (1998) explored the inhibitory effects of isoxazol derivatives on dihydroorotate dehydrogenase, a key enzyme in pyrimidine de novo synthesis. The findings reveal significant species-related differences in enzyme inhibition, which could provide insights into the development of novel therapeutic agents targeting pyrimidine synthesis in various organisms (Knecht & Löffler, 1998).

Mechanism of Action

Mode of Action

It is hypothesized that this compound may interact with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial for determining the bioavailability of the compound, which influences its efficacy and safety .

Action Environment

Factors such as pH, temperature, and the presence of other molecules can influence the action of a compound .

Safety and Hazards

Future Directions

Benzothiazole derivatives are a promising area of research for the development of new therapeutic agents. Future research may focus on synthesizing new benzothiazole derivatives with improved biological activity, studying their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name |

5-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-8(2)10-4-5-11-13(7-10)21-15(16-11)17-14(19)12-6-9(3)20-18-12/h4-8H,1-3H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVADKVKHGPSMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2613353.png)

![3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2613355.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2613356.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2613359.png)

![(1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2613361.png)

![4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613365.png)

![Methyl 2-[6-acetamido-2-[4-(diethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613372.png)